methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.: 868225-12-1
VCID: VC6587849
InChI: InChI=1S/C22H22N2O6/c1-3-29-16-9-7-15(8-10-16)23-20(25)13-24-12-11-17-18(22(24)27)5-4-6-19(17)30-14-21(26)28-2/h4-12H,3,13-14H2,1-2H3,(H,23,25)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC
Molecular Formula: C22H22N2O6
Molecular Weight: 410.426

methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

CAS No.: 868225-12-1

Cat. No.: VC6587849

Molecular Formula: C22H22N2O6

Molecular Weight: 410.426

* For research use only. Not for human or veterinary use.

methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate - 868225-12-1

Specification

CAS No. 868225-12-1
Molecular Formula C22H22N2O6
Molecular Weight 410.426
IUPAC Name methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Standard InChI InChI=1S/C22H22N2O6/c1-3-29-16-9-7-15(8-10-16)23-20(25)13-24-12-11-17-18(22(24)27)5-4-6-19(17)30-14-21(26)28-2/h4-12H,3,13-14H2,1-2H3,(H,23,25)
Standard InChI Key JKUVLCPWIYEUBH-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C24_{24}H25_{25}N2_{2}O6_{6}

  • Molecular Weight: 439.47 g/mol

Structural Description

This compound features:

  • A methyl ester group attached to an acetoxy functional group.

  • A dihydroisoquinoline core linked to a carbamoyl group.

  • A 4-ethoxyphenyl substituent that contributes to its aromaticity.

The molecule's structure is characterized by a balance between hydrophobic (aromatic rings) and hydrophilic (ester and carbamoyl groups) regions, which may influence its solubility and interaction with biological targets.

General Synthetic Pathway

The synthesis of methyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves:

  • Formation of the Isoquinoline Core:

    • Isoquinoline derivatives are often synthesized via Pictet–Spengler reactions or other cyclization methods.

  • Introduction of the Carbamoyl Group:

    • The carbamoyl group is introduced using reagents such as isocyanates or amines in the presence of coupling agents.

  • Esterification:

    • The final step involves esterification to form the methyl acetate moiety.

These steps are carried out under controlled conditions to ensure high yield and purity .

Potential Pharmacological Uses

Compounds with similar isoquinoline scaffolds have demonstrated:

  • Anticancer Activity: Isoquinolines are known inhibitors of enzymes like topoisomerase I/II, which are critical for DNA replication.

  • Anti-inflammatory Effects: Carbamoyl derivatives often exhibit COX inhibition or other anti-inflammatory mechanisms .

While specific biological testing data for this compound is unavailable in the provided sources, its structural similarity to bioactive molecules suggests potential utility in these areas.

Drug Development Implications

The combination of the isoquinoline core with a carbamoyl group and ester functionality makes this compound a promising candidate for further exploration in medicinal chemistry.

Analytical Characterization

Standard analytical techniques used for similar compounds include:

  • NMR Spectroscopy: To confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like esters and carbamates.

Computational Insights

Drug-likeness predictions using tools like SwissADME indicate favorable pharmacokinetics (e.g., absorption, distribution). Docking studies may reveal specific protein targets based on its molecular features .

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